![molecular formula C11H9BrFNS B13287903 N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13287903.png)
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is an organic compound with the molecular formula C11H9BrFNS. This compound is characterized by the presence of a bromothiophene moiety attached to a fluorinated aniline structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)
Substitution: Ammonia (NH3), thiols (RSH), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted anilines, thiophenes
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(4-bromothiophen-2-yl)methyl]-3-fluoroaniline
- N-[(4-bromothiophen-2-yl)methyl]-2-chloroaniline
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is unique due to the specific positioning of the fluorine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H9BrFNS |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-8-5-9(15-7-8)6-14-11-4-2-1-3-10(11)13/h1-5,7,14H,6H2 |
InChI Key |
BVBCHPOSHPXSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CS2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13287821.png)
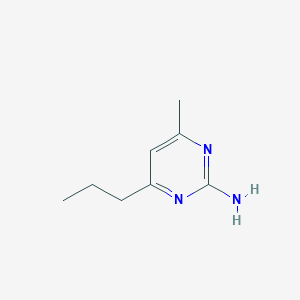
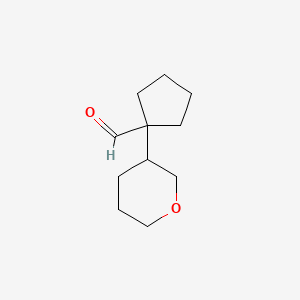


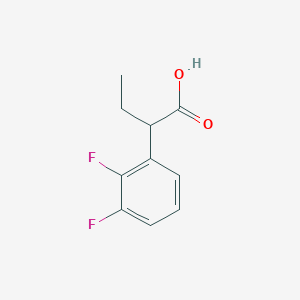
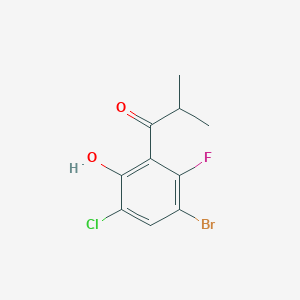
![(Cyclopropylmethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13287861.png)
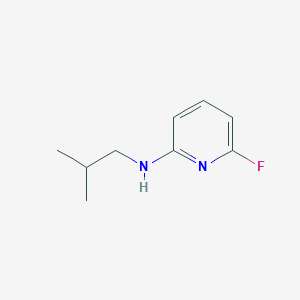

![2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13287877.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13287881.png)
![Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride](/img/structure/B13287889.png)
![(2-Ethylbutyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13287898.png)
